molecular formula C24H26N2O4S B464369 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide CAS No. 349621-14-3

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide

Cat. No.: B464369
CAS No.: 349621-14-3
M. Wt: 438.5g/mol
InChI Key: OEHKMAUZOJDTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide is a sulfonamide-containing acetamide derivative characterized by:

  • Core structure: A phenyl ring substituted with a 4-methylpiperidinylsulfonyl group at the para position.
  • Acetamide side chain: A 2-(2-naphthyloxy) group attached to the acetamide nitrogen. Its design combines lipophilic (naphthyloxy) and polar (sulfonamide) moieties, balancing solubility and membrane permeability.

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-12-14-26(15-13-18)31(28,29)23-10-7-21(8-11-23)25-24(27)17-30-22-9-6-19-4-2-3-5-20(19)16-22/h2-11,16,18H,12-15,17H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKMAUZOJDTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a naphthyloxy group and a piperidine moiety, contributing to its diverse biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S. Its structural features include:

  • Piperidine ring : Imparts significant pharmacological properties.
  • Sulfonamide group : Known for its role in various biological activities, including enzyme inhibition.
  • Naphthyloxy moiety : May enhance lipophilicity and bioavailability.

Anticonvulsant Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit anticonvulsant properties. A study on related compounds showed that modifications in the piperidine structure can significantly affect their anticonvulsant efficacy. These compounds were evaluated using the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant activity in animal models.

Key Findings:

  • Compounds with similar piperidine structures demonstrated varying degrees of protection against seizures induced by electrical stimulation.
  • The most effective derivatives showed significant activity at doses of 100 mg/kg and 300 mg/kg in MES tests, suggesting that structural optimization can enhance anticonvulsant effects .

Neuroprotective Effects

In addition to anticonvulsant properties, some studies have suggested that sulfonamide derivatives may possess neuroprotective effects. These effects are hypothesized to arise from their ability to inhibit carbonic anhydrase II, an enzyme implicated in various neurological disorders.

Research Insights:

  • A study highlighted that certain N-substituted phenylacetamide derivatives exhibited selective inhibition of carbonic anhydrase II, correlating with neuroprotective outcomes in vitro .
  • The neuroprotective mechanisms are thought to involve modulation of ion channels and neurotransmitter systems, though further research is needed to elucidate these pathways.

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activity of this compound and its analogs:

Study Methodology Findings
Study 1MES test on rodent modelsDemonstrated significant anticonvulsant activity at specified doses.
Study 2In vitro carbonic anhydrase inhibition assaysIdentified selective inhibition leading to potential neuroprotective effects.
Study 3Structure-activity relationship (SAR) analysisHighlighted the importance of piperidine modifications for enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activities

The table below highlights key structural analogs and their pharmacological or physicochemical properties:

Compound Name Substituents on Phenyl Ring Acetamide Side Chain Reported Activity/Properties Reference
Target Compound 4-Methylpiperidinylsulfonyl 2-Naphthyloxy Not explicitly reported; inferred analgesic potential -
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinylsulfonyl None (simple acetamide) Analgesic activity comparable to paracetamol
2-(4-Methoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide 4-Methylpiperidinylsulfonyl 4-Methoxyphenyl No activity reported; structural analog
2-(3-Methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide (CAS: 349474-33-5) 4-Methylpiperidinylsulfonyl 3-Methylphenoxy No activity reported; increased lipophilicity
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylphenylsulfonylpiperazinyl 4-Fluorophenyl Structural analog; fluorophenyl enhances polarity
N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide Methylaminosulfonyl 2-Thienyl Heterocyclic side chain; potential CNS activity
Key Observations:

Sulfonamide Group Variations: The 4-methylpiperidinylsulfonyl group in the target compound contrasts with piperazinylsulfonyl (Compound 35) and methylaminosulfonyl (). Piperidine lacks the secondary amine in piperazine, reducing hydrogen-bonding capacity but increasing lipophilicity . Piperazinyl derivatives (e.g., Compound 35) exhibit strong analgesic activity, suggesting the sulfonamide’s nitrogen environment critically influences target binding .

This may enhance affinity for hydrophobic binding pockets in enzymes or receptors. Fluorophenyl () and thienyl () groups introduce electronic effects (e.g., electron withdrawal) and heterocyclic diversity, respectively, which can modulate metabolic stability .

Biological Activity Trends: Analgesic activity is prominent in piperazinylsulfonyl derivatives (Compound 35), but the target compound’s piperidinylsulfonyl group and naphthyloxy side chain may shift selectivity toward anti-inflammatory or alternative pathways .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW: ~439 g/mol) is heavier than simpler analogs like Compound 35 (MW: ~325 g/mol), which may impact oral bioavailability.
  • Metabolic Stability : Sulfonamide groups are generally resistant to oxidation, but the naphthyloxy moiety may undergo cytochrome P450-mediated hydroxylation, necessitating further metabolic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.